molecular formula C8H5ClN2S B6262644 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile CAS No. 1519781-50-0

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile

Cat. No.: B6262644
CAS No.: 1519781-50-0
M. Wt: 196.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with thiophene derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are often used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for converting nitriles to amines.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,4-b]pyridine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile has several applications in scientific research:

    Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and nitrile groups allows for specific interactions with these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carboxamide
  • 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-methyl

Uniqueness

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound in the synthesis of diverse chemical entities.

Properties

CAS No.

1519781-50-0

Molecular Formula

C8H5ClN2S

Molecular Weight

196.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.